REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](=[O:19])[NH:5][C:6](=[O:18])[NH:7][C:8]=1[O:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1)[CH3:2].[Si]([O:27][CH2:28][CH:29]1[C:33]([CH2:34]Br)=[CH:32][CH2:31][CH2:30]1)(C(C)(C)C)(C)C>>[OH:27][CH2:28][CH:29]1[C:33]([CH2:34][N:7]2[C:8]([O:9][C:10]3[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=3)=[C:3]([CH2:1][CH3:2])[C:4](=[O:19])[NH:5][C:6]2=[O:18])=[CH:32][CH2:31][CH2:30]1
|
Name
|
5-Ethyl-6-(3,5-dimethylphenoxy)-2,4-pyrimidinedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(NC(NC1OC1=CC(=CC(=C1)C)C)=O)=O
|
Name
|
(5-t-butyldimethylsilyloxymethylcyclopent-1-en-1-yl)methyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1CCC=C1CBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCC=C1CN1C(NC(C(=C1OC1=CC(=CC(=C1)C)C)CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |